molecular formula C14H16N2O4S2 B12208455 N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12208455
M. Wt: 340.4 g/mol
InChI Key: XJNUAZDEHNMGTD-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido group, a 3-methoxyphenyl substituent at position 3, and an acetamide moiety attached via a Z-configuration imine bond.

Properties

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H16N2O4S2/c1-9(17)15-14-16(10-4-3-5-11(6-10)20-2)12-7-22(18,19)8-13(12)21-14/h3-6,12-13H,7-8H2,1-2H3

InChI Key

XJNUAZDEHNMGTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the aromatic ring and modifications to the acetamide group. These changes impact molecular weight, solubility, and lipophilicity (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound (Abbreviated Name) Substituent Position/Type Molecular Formula Molecular Weight Key Features
Target Compound 3-Methoxyphenyl C₁₄H₁₅N₂O₄S₂* ~356.42 Enhanced polarity from methoxy; Z-configuration imine
3,4-Dimethoxyphenyl C₁₅H₁₈N₂O₅S₂ 370.44 Higher solubility due to two methoxy groups
2-Methoxyphenyl (with 2-methoxyacetamide) C₁₄H₁₆N₂O₅S₂ ~356.42 Ortho-substitution may sterically hinder interactions
Phenyl C₁₃H₁₄N₂O₃S₂ 310.39 Lower polarity; simpler structure
2,5-Dimethylphenyl C₁₅H₁₈N₂O₃S₂ 338.45 Increased lipophilicity from methyl groups

Biological Activity

N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiazole ring and methoxyphenyl group, suggest various biological activities. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H18N2O5S2
  • Molecular Weight : 370.4 g/mol
  • IUPAC Name : 2-methoxy-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide
  • Canonical SMILES : COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)OC

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluating its cytotoxic effects on various human cancer cell lines demonstrated that the compound inhibited cell proliferation effectively:

Cell LineIC50 (µM)% Inhibition at 10 µM
Huh7-D128.085%
Caco-26.590%
MCF77.075%

These results suggest that the compound could be a promising candidate for further development in cancer therapy due to its ability to inhibit tumor growth significantly .

Kinase Inhibition

The compound's mechanism of action may involve the inhibition of specific kinases involved in cancer progression. In a kinase activity profiling study, this compound showed moderate inhibitory activity against several kinases:

Kinase% Inhibition (10 µM)
JAK364%
GSK-3β71%
Haspin88%

These findings indicate that the compound may interfere with signaling pathways critical for tumor survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies have shown that it possesses moderate inhibitory effects against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest potential applications in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar thiazole derivatives. For instance:

  • A recent study synthesized related compounds and evaluated their anticancer effects using similar methodologies. The compounds exhibited varying degrees of cytotoxicity across different cancer cell lines .
  • Another research project highlighted the importance of structural modifications in enhancing biological activity. Modifications to the thiazole ring or substitution patterns on the phenyl group were shown to significantly affect the potency of these compounds against cancer cell lines .

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